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Compound of Interest

Compound Name: WD-890

Cat. No.: B12386489 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties,

and mechanism of action of WD-890, a novel, potent, and selective allosteric inhibitor of

Tyrosine Kinase 2 (TYK2). WD-890 represents a promising therapeutic candidate for the

treatment of a range of autoimmune and inflammatory diseases.[1][2] This document details its

biochemical and cellular activity, pharmacokinetic profile, and the experimental protocols

utilized in its preclinical evaluation.

Chemical Structure and Properties
WD-890 is a small molecule inhibitor that has been identified as a deuterium-labeled

compound in some contexts.[3] While the exact 2D structure of the non-deuterated form is not

publicly available, its chemical formula is C22H21D3N8O3 and its CAS Number is 2914130-91-

7 (for the deuterated version).[3]

Table 1: Physicochemical Properties of WD-890 (Deuterated)
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Property Value Reference

Molecular Formula C22H21D3N8O3 [3]

Molecular Weight 451.50 g/mol [3]

CAS Number 2914130-91-7 [3]

Mechanism of Action and Signaling Pathway
WD-890 functions as an allosteric inhibitor of TYK2, a member of the Janus kinase (JAK)

family.[1] Unlike orthosteric inhibitors that compete with ATP at the kinase active site, WD-890
binds to the pseudokinase (JH2) regulatory domain of TYK2.[1] This allosteric binding stabilizes

an inactive conformation of the kinase domain (JH1), thereby preventing the downstream

signaling cascades mediated by TYK2.

TYK2 is a crucial mediator of signaling for key cytokines implicated in autoimmune and

inflammatory diseases, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I

interferons (IFNs).[1] By inhibiting TYK2, WD-890 effectively blocks the phosphorylation and

activation of Signal Transducers and Activators of Transcription (STATs), which in turn

modulates the expression of pro-inflammatory genes.
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Figure 1: Allosteric Inhibition of the TYK2 Signaling Pathway by WD-890.
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Preclinical Data
Preclinical studies have demonstrated the therapeutic efficacy of WD-890 in various animal

models of autoimmune diseases, including systemic lupus erythematosus (SLE), psoriasis,

psoriatic arthritis (PsA), and inflammatory bowel disease (IBD).[1]

In Vitro Activity
The inhibitory activity of WD-890 against TYK2 and its selectivity over other JAK family

members are critical parameters. The following table presents illustrative data for a highly

selective allosteric TYK2 inhibitor.

Table 2: Illustrative In Vitro Inhibitory Activity of a Selective Allosteric TYK2 Inhibitor

Assay IC50 (nM)

TYK2 JH2 Binding < 10

IL-12-induced pSTAT4 18

IL-23-induced pSTAT3 25

IFN-α-induced pSTAT1 30

JAK1 (IL-6-induced pSTAT3) > 5000

JAK2 (GM-CSF-induced pSTAT5) > 5000

JAK3 (IL-2-induced pSTAT5) > 5000

Pharmacokinetics
Pharmacokinetic studies have indicated that WD-890 possesses favorable absorption,

distribution, metabolism, and excretion (ADME) properties, suggesting its potential as an orally

administered therapeutic.[1]

Table 3: Illustrative Pharmacokinetic Parameters in Preclinical Species
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Species Route Tmax (h) t1/2 (h)
Bioavailability
(%)

Mouse Oral 1.0 4.5 60

Rat Oral 2.0 6.2 75

Dog Oral 2.5 8.0 85

Toxicology
Toxicology studies have shown that WD-890 has a tolerable toxicity profile in preclinical

models.[1]

Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of

novel allosteric TYK2 inhibitors like WD-890.

TYK2 JH2 Binding Assay
This assay is designed to screen for and profile small molecules that bind to the JH2 domain of

TYK2.
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Experimental Workflow
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Figure 2: Workflow for a TYK2 JH2 Domain Binding Assay.

Methodology:
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Reagent Preparation:

Purified recombinant human TYK2 JH2 protein is diluted in the assay buffer.

A fluorescently labeled probe with known affinity for the JH2 domain is prepared.

A serial dilution of WD-890 is prepared in DMSO and then diluted in the assay buffer.

Assay Procedure:

In a 384-well plate, add the TYK2 JH2 protein, the fluorescent probe, and the serially

diluted WD-890.

The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to

allow the binding to reach equilibrium.

Data Acquisition and Analysis:

Fluorescence polarization is measured using a plate reader.

The data is normalized to controls (no inhibitor and no protein) and the IC50 value is

calculated using a non-linear regression analysis.

Cellular pSTAT Assay
This assay assesses the ability of WD-890 to inhibit cytokine-induced STAT phosphorylation in

a cellular context.

Methodology:

Cell Culture:

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line are cultured

under standard conditions.

Compound Treatment:

Cells are pre-incubated with a serial dilution of WD-890 or vehicle control for 1-2 hours.
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Cytokine Stimulation:

Cells are stimulated with a specific cytokine (e.g., IL-12, IL-23, or IFN-α) to induce STAT

phosphorylation.

Cell Lysis, Staining, and Analysis:

Following stimulation, cells are fixed, permeabilized, and stained with a fluorescently

labeled antibody specific for the phosphorylated STAT protein (e.g., anti-pSTAT4).

The level of pSTAT is quantified using flow cytometry.

IC50 values are determined by plotting the percentage of inhibition against the compound

concentration.

In Vivo Efficacy Model: Imiquimod-Induced Psoriasis in
Mice
This model is used to evaluate the in vivo efficacy of WD-890 in a psoriasis-like skin

inflammation model.
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In Vivo Experimental Workflow
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Figure 3: Experimental Workflow for the Imiquimod-Induced Psoriasis Model.
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Methodology:

Animal Model:

BALB/c or C57BL/6 mice are used.

Disease Induction:

A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of the

mice for several consecutive days.

Drug Administration:

WD-890 is formulated for oral administration and given once or twice daily, starting before

or concurrently with disease induction.

Efficacy Readouts:

Disease severity is assessed daily using a modified Psoriasis Area and Severity Index

(PASI) score, evaluating erythema, scaling, and skin thickness.

At the end of the study, skin samples are collected for histological analysis (to measure

epidermal thickness) and for the quantification of inflammatory cytokines.

Conclusion
WD-890 is a novel and potent allosteric inhibitor of TYK2 with a promising preclinical profile. Its

high selectivity for TYK2 over other JAK family members, combined with favorable

pharmacokinetic properties and a good safety profile, positions it as a strong candidate for

further development in the treatment of a wide range of autoimmune and inflammatory

disorders.[1] The detailed experimental protocols provided in this guide offer a framework for

the continued investigation and characterization of this and other next-generation TYK2

inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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